molecular formula C16H8N2O2 B182211 Benzo[a]phenazine-5,6-dione CAS No. 13742-05-7

Benzo[a]phenazine-5,6-dione

Cat. No. B182211
CAS RN: 13742-05-7
M. Wt: 260.25 g/mol
InChI Key: YPBXUXXKUJECCQ-UHFFFAOYSA-N
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Description

Benzo[a]phenazine-5,6-dione is a tetracyclic nitrogen-containing quinone derivative . It has a molecular formula of C16H8N2O2, an average mass of 260.247 Da, and a monoisotopic mass of 260.058563 Da .


Synthesis Analysis

The synthesis of Benzo[a]phenazine-5,6-dione involves the conversion of 4-arylamino-1,2-naphthoquinones to benzo[a]phenazine-5,6-dione N-oxides by treatment with nitrosylsulfuric acid . This acid is prepared in situ from sodium nitrite and sulfuric acid, using acetic acid as the solvent .


Molecular Structure Analysis

The molecular structure of Benzo[a]phenazine-5,6-dione consists of a pyrazine ring (1,4-diazabenzene) with two annulated benzenes .


Chemical Reactions Analysis

When treated with methanolic alkali, benzo[a]phenazine-5,6-dione 7-oxides convert into 11H-indeno[1,2-b]quinoxalin-11-ones .


Physical And Chemical Properties Analysis

Benzo[a]phenazine-5,6-dione has a molecular formula of C16H8N2O2, an average mass of 260.247 Da, and a monoisotopic mass of 260.058563 Da .

Scientific Research Applications

  • Anticancer Activity : Benzo[a]phenazine-5,6-dione derivatives exhibit selective anticancer activity. They function as ligands for rhodium and ruthenium and show promise in treating various cancer types. Fused aryl phenazine derivatives, including benzo[a]phenazine diones, intercalate between DNA base pairs, inhibiting topoisomerase enzymes crucial for DNA replication in cancer cells. Some derivatives are under clinical studies for their potential as anticancer agents. Compounds like pyridazino[4,5-b]phenazine-5,12-diones and benzo[a]phenazine diimine have shown substantial activity against multiple cancer cell lines and are being explored for use in multidrug-resistant cancer cells (Gornostaev et al., 2014); (Moorthy et al., 2014).

  • Synthetic Methodology : Various synthetic methodologies have been developed to produce benzo[a]phenazine-5,6-dione derivatives. These include the use of theophylline and caffeine as catalysts under solvent-free conditions for synthesizing spiro[benzo[a]pyrano[2,3-c]phenazine] and benzo[a]pyrano[2,3-c]phenazine derivatives, offering eco-friendly and high-yield procedures. The synthesis also extends to fluorescent benzo[a]pyrano[2,3-c]phenazine derivatives with potential applications in imaging and sensing (Yazdani-Elah-Abadi et al., 2017); (Saluja et al., 2014).

  • Pharmacological Applications : The pharmacological profile of benzo[a]phenazine-5,6-dione derivatives is broad, with many showing high cytotoxicity against human tumor cell lines. They are potential candidates for the development of new therapeutic agents against various diseases, including cancer. Their structure-activity relationship indicates that the number of nitrogen atoms in the compounds influences their anticancer activity (Kim et al., 2003).

  • Antibacterial and Antifungal Properties : Some benzo[a]phenazine-5,6-dione derivatives have shown potent activity against microbial pathogens, including bacteria and fungi. They hold promise as leads for developing new antimicrobial agents (Tuyun et al., 2015).

  • Green Chemistry Applications : The synthesis of benzo[a]phenazine-5,6-dione derivatives is increasingly focusing on green chemistry principles, utilizing solvent-free conditions, microwave irradiation, and reusable catalysts. This trend enhances the sustainability and environmental friendliness of producing these compounds (Yazdani-Elah-Abadi et al., 2017).

Future Directions

Phenazine derivatives, including Benzo[a]phenazine-5,6-dione, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . They hold a prominent position in medicinal chemistry due to their wide spectrum of biological activities . Therefore, future research may focus on exploring these properties further and developing new synthetic routes and applications for these compounds .

properties

IUPAC Name

benzo[a]phenazine-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O2/c19-15-10-6-2-1-5-9(10)13-14(16(15)20)18-12-8-4-3-7-11(12)17-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBXUXXKUJECCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292658
Record name Benzo[a]phenazine-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[a]phenazine-5,6-dione

CAS RN

13742-05-7
Record name Benzo[a]phenazine-5,6-dione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84488
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo[a]phenazine-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
R Podsiadły, J Sokołowska, J Kolińska… - Coloration …, 2017 - Wiley Online Library
Novel dyes based on the benzo[a]quinoxalino[2,3‐c]phenazine skeleton and necessary intermediates (benzo[a]phenazine‐5,6‐diones) were synthesized. The heterocyclic dyes and …
Number of citations: 11 onlinelibrary.wiley.com
LM Gornostaev, TA Rukovets, EV Arnold… - Chemistry of …, 2015 - Springer
On the reactivity of benzo[a]phenazine-5,6-dione 7-oxides with methanolic alkali and pyrrolidine | SpringerLink Skip to main content Advertisement SpringerLink Search Go to …
Number of citations: 3 link.springer.com
ЛМ Горностаев, ТА Руковец, ЕВ Арнольд… - Chemistry of …, 2015 - hgs.osi.lv
О реакциях 7-оксидов бензо[а]феназин-5,6-дионов с метанольным раствором Page 1 166 N-Оксиды и диоксиды феназинов привлекают внимание исследователей как …
Number of citations: 1 hgs.osi.lv
FH Osman, FA El-Samahy - Chemical reviews, 2002 - ACS Publications
The chemistry of organic phosphorus compounds has shown a remarkable growth throughout the past 5 decades. Meanwhile, it has attracted much interest, especially the extensive …
Number of citations: 139 pubs.acs.org
LM Gornostaev, TA Rukovets, TI Lavrikova… - Russian Chemical …, 2017 - Springer
4-Arylamino-1,2-naphthoquinones isomerize into 2-arylamino-1,4-naphthoquinones upon refluxing in acetic acid. The isomerization follows two routes via intermediate 2-hydroxy-1,4-…
Number of citations: 4 link.springer.com
MJ Hatfield, J Chen, EM Fratt, L Chi… - Journal of medicinal …, 2017 - ACS Publications
Carboxylesterases (CEs) are ubiquitous enzymes that are responsible for the metabolism of xenobiotics, including drugs such as irinotecan and oseltamivir. Inhibition of CEs …
Number of citations: 39 pubs.acs.org
ЛМ Горностаев, ТА Лященко… - Chemistry of Heterocyclic …, 2013 - 5.179.29.131
Тетрациклические азотсодержащие производные хинонов обладают различными видами биологической активности и перспективны для практического использования [1, 2]. …
Number of citations: 3 5.179.29.131
ЛМ Горностаев, ТА Руковец, ЕВ Арнольд… - Химия …, 2015 - elibrary.ru
7-Оксиды бензо [а] феназин-5, 6-дионов при обработке метанольным раствором щелочи превращаются в 11Н-индено [1, 2-b] хиноксалин-11-оны, а при обработке …
Number of citations: 1 elibrary.ru
M Elena, I Kirko Vladimir - Journal of Siberian Federal University …, 2018 - library.kspu.ru
18 Sobolev, S., Soboleva, N., Zlotnikov, M., Ratueva, O., Sidorov, L. Methods of teaching the technique of passing individual distance for the first class of complexity in sports tourism (…
Number of citations: 0 library.kspu.ru
YV Gerasimova, AS Oreshonkov, AA Ivanenko - Synthesis, 2014
Number of citations: 0

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